molecular formula C23H44O4 B14346622 3-(Acetyloxy)propyl octadecanoate CAS No. 96190-26-0

3-(Acetyloxy)propyl octadecanoate

Cat. No.: B14346622
CAS No.: 96190-26-0
M. Wt: 384.6 g/mol
InChI Key: QAVKJMVIVIPHGZ-UHFFFAOYSA-N
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Description

. This compound is derived from octadecanoic acid (stearic acid) and glycerol, where the hydroxyl groups of glycerol are acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)propyl octadecanoate typically involves the esterification of octadecanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The general reaction conditions include heating the reactants under reflux to ensure complete esterification and acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acid catalysts like sulfuric acid or solid acid catalysts can facilitate the esterification process. The acetylation step can be optimized using acetic anhydride and a base catalyst to ensure high conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)propyl octadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of aqueous acid or base to yield octadecanoic acid and glycerol derivatives.

    Transesterification: The compound can react with other alcohols to form different esters.

    Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and ketones.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Octadecanoic acid and glycerol derivatives.

    Transesterification: New esters and glycerol derivatives.

    Oxidation: Carboxylic acids and ketones.

Scientific Research Applications

3-(Acetyloxy)propyl octadecanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and acetylation reactions.

    Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in formulations for controlled drug release and as an excipient in pharmaceutical preparations.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)propyl octadecanoate involves its hydrolysis to release octadecanoic acid and glycerol derivatives. These products can interact with various molecular targets and pathways, including lipid metabolism enzymes and cellular membranes. The acetyl groups can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(acetyloxy)propyl stearate
  • Glycerol, 1-octadecanoate, diacetate
  • 1,2-Diaceto-3-stearin

Uniqueness

3-(Acetyloxy)propyl octadecanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its dual acetylation and long-chain fatty acid moiety make it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

96190-26-0

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

3-acetyloxypropyl octadecanoate

InChI

InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(25)27-21-18-20-26-22(2)24/h3-21H2,1-2H3

InChI Key

QAVKJMVIVIPHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)C

Origin of Product

United States

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